molecular formula C28H26N2O5 B357538 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one CAS No. 850229-99-1

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one

Cat. No.: B357538
CAS No.: 850229-99-1
M. Wt: 470.5g/mol
InChI Key: HUIZNWVPWRJRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetically designed small molecule that incorporates a chromen-2-one (coumarin) core, a piperazine ring, and a benzodioxole moiety. This unique structure makes it a compelling subject for medicinal chemistry and drug discovery research. The compound is classified as a geometrically constrained peptidomimetic, a class of molecules known for their reduced conformational flexibility and enhanced ability to interact with biological receptors compared to more flexible peptides (In molecules, 2021) . The chromen-2-one scaffold is a privileged structure in medicinal chemistry, found in various biologically active natural products and known for its diverse pharmacological potential (In molecules, 2021) . The integration of the piperazine ring, a common feature in many pharmaceuticals, introduces key nitrogen atoms that can serve as hydrogen bond acceptors or donors, potentially facilitating interactions with enzyme active sites or protein receptors (DrugBank, n.d.) . This specific molecular architecture suggests potential research applications in the development of protease inhibitors, given that similar compounds containing the benzo[1,3]dioxol-5-ylmethyl-piperazine motif have been investigated for such activity (DrugBank, n.d.) . Furthermore, its constrained polycyclic nature provides a valuable scaffold for probing structure-activity relationships (SAR) and for generating novel chemical libraries aimed at hit identification in high-throughput screening campaigns. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c31-24-14-23-21(13-28(32)35-26(23)15-22(24)20-4-2-1-3-5-20)17-30-10-8-29(9-11-30)16-19-6-7-25-27(12-19)34-18-33-25/h1-7,12-15,31H,8-11,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIZNWVPWRJRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=CC(=C(C=C45)O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and other relevant therapeutic effects.

Chemical Structure and Properties

The compound's molecular formula is C23H27N3O6C_{23}H_{27}N_{3}O_{6} with a molecular weight of 473.54 g/mol. It features a coumarin backbone substituted with a benzo[d][1,3]dioxole moiety and a piperazine group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with several cellular targets:

  • Receptor Interaction : Similar compounds have been shown to modulate receptor activities involved in cellular signaling pathways. The piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets.
  • Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Induction of Apoptosis : Studies indicate that structurally related compounds can induce apoptosis in cancer cells by activating intrinsic pathways involving proteins like Bax and Bcl-2 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of the compound:

  • Cytotoxicity Studies : The compound was tested against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. Results showed significant cytotoxic effects, with IC50 values indicating potency comparable to standard chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

These findings suggest that the compound may serve as a promising lead for developing new anticancer agents.

Case Studies and Research Findings

  • In Vitro Assays : A study evaluated the cytotoxic effects of similar benzo[d][1,3]dioxole derivatives through SRB assays, confirming their potential as effective anticancer agents with minimal toxicity towards normal cells .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could inhibit EGFR signaling pathways, leading to reduced proliferation and enhanced apoptotic rates in tumor cells .
  • Molecular Docking Studies : Computational studies have supported these findings by demonstrating favorable binding interactions between the compound and target proteins involved in cancer progression and apoptosis regulation .

Comparison with Similar Compounds

Coumarin Core Derivatives

  • Compound :
    • Name: 4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4f)
    • Substituents:
  • Piperazine linked via a propoxy chain at position 4.
  • 7-methoxy and 3-phenyl groups.

    • Structural Distinction: The propoxy linker and absence of benzo[d][1,3]dioxole differentiate it from the target compound. The methoxy group at position 7 may reduce polarity compared to the target’s 7-phenyl group .
  • Compound :

    • Name: 5-fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one
    • Substituents:
  • Chromen-4-one core (vs. chromen-2-one in the target).
  • Purine-piperazine hybrid at position 2.

Benzo[d][1,3]dioxole-Containing Analogs

  • Compound: Name: 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one Core Structure: Quinazolinone (vs. coumarin in the target). Substituents:
  • Piperazine-benzo[d][1,3]dioxole group at position 2.
  • Furan-2-yl at position 7. Structural Distinction: The quinazolinone core and furan substituent may confer distinct binding affinities compared to the target’s coumarin-phenyl system .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Polarity

  • Target Compound : Estimated molecular weight ~483.5 g/mol (C28H27N2O5). The 6-hydroxy group enhances polarity, while the 7-phenyl and benzo[d][1,3]dioxole groups increase lipophilicity.
  • Compound: Molecular weight 446.5 g/mol (C25H26N4O4). The quinazolinone core and furan substituent likely reduce solubility compared to the target .

Piperazine Modifications

  • Compound: Piperazine is benzyloxycarbonyl-protected, which may influence stability and bioavailability.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Chromen-2-one 4-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl), 6-hydroxy, 7-phenyl C28H27N2O5 (est.) ~483.5 High polarity (6-OH) and lipophilicity (Ph, benzo[d][1,3]dioxole)
Compound (4f) Chromen-2-one 4-{3-[4-(2-Ethyl-4-hydroxybenzyl)piperazin-1-yl]propoxy}, 7-methoxy, 3-phenyl C29H31N2O5 ~499.6 Propoxy linker enhances flexibility; methoxy reduces polarity
Compound Quinazolinone 2-(4-Benzo[d][1,3]dioxol-5-ylmethyl piperazin-1-yl), 7-furan-2-yl C25H26N4O4 446.5 Quinazolinone core may target kinases; furan alters electronic profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.